2,3,4,5-Tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine

Catalog No.
S543304
CAS No.
67287-49-4
M.F
C16H17NO2
M. Wt
255.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4,5-Tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-ben...

CAS Number

67287-49-4

Product Name

2,3,4,5-Tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine

IUPAC Name

5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

InChI

InChI=1S/C16H17NO2/c18-15-8-12-6-7-17-10-14(13(12)9-16(15)19)11-4-2-1-3-5-11/h1-5,8-9,14,17-19H,6-7,10H2

InChI Key

JUDKOGFHZYMDMF-UHFFFAOYSA-N

SMILES

C1CNCC(C2=CC(=C(C=C21)O)O)C3=CC=CC=C3

solubility

Soluble in DMSO

Synonyms

1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-phenyl-, 2,3,4,5-Tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine, R-SK and F 38393, RSK and F 38393, SK and F 38393, SK and F-38393, SK and F38393, SKF 38393, SKF 38393 A, SKF 38393-A, SKF 38393A, SKF-38393, SKF38393

Canonical SMILES

C1CNCC(C2=CC(=C(C=C21)O)O)C3=CC=CC=C3

The exact mass of the compound 2,3,4,5-Tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine is 255.1259 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzazepines. It belongs to the ontological category of benzazepine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Chemical Identity

,3,4,5-Tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine, also known as SKF-38393, is an organic compound with the molecular formula C16H17NO2. It belongs to the class of compounds known as 1H-3-benzazepines, which are characterized by a central seven-membered ring structure containing nitrogen.

Potential Dopamine Receptor Agonist

Early research focused on the potential of SKF-38393 as a dopamine receptor agonist. Dopamine is a neurotransmitter that plays a critical role in various brain functions, including movement, reward, and motivation. Some studies suggested that SKF-38393 could mimic the effects of dopamine by activating dopamine receptors in the brain []. This finding generated interest in its potential applications for treating Parkinson's disease, a neurodegenerative disorder characterized by dopamine deficiency.

Limitations and Safety Concerns

However, subsequent research revealed limitations and safety concerns associated with SKF-38393. The compound exhibited non-specific activity across different dopamine receptor subtypes, leading to unpredictable and potentially harmful side effects []. Additionally, SKF-38393 was found to have poor blood-brain barrier penetration, limiting its ability to reach its target site in the brain []. Due to these limitations, SKF-38393 was not pursued further as a therapeutic agent for dopamine-related disorders.

2,3,4,5-Tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine is a chemical compound classified as a benzazepine. It features a phenyl substituent at position 1 and is characterized by its tetrahydro structure and dihydroxy groups at positions 7 and 8. This compound is primarily recognized for its selective agonistic activity on the D1 dopamine receptor, making it a valuable research tool in neuroscience and pharmacology .

The chemical reactivity of 2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine can be explored through various synthetic pathways. Its structure allows for potential reactions such as:

  • Hydroxylation: The presence of hydroxyl groups at positions 7 and 8 can participate in further chemical modifications.
  • Alkylation: The nitrogen atom in the benzazepine ring may act as a nucleophile, allowing for alkylation reactions.
  • Oxidation: The dihydroxy groups can be oxidized to form ketones or quinones under specific conditions.

These reactions are essential for synthesizing derivatives that may exhibit altered biological activities or improved pharmacological profiles.

2,3,4,5-Tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine exhibits significant biological activity as a selective D1 dopamine receptor agonist. This property makes it particularly interesting in the context of neurological research, where modulation of dopamine receptors is crucial for understanding various disorders such as Parkinson's disease and schizophrenia. Its agonistic action can influence dopaminergic signaling pathways, potentially leading to therapeutic applications in treating these conditions .

The synthesis of 2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine typically involves multi-step organic synthesis techniques. Common methods include:

  • Cyclization Reactions: The formation of the benzazepine ring often involves cyclization of appropriate precursors.
  • Reduction Reactions: Reduction steps are necessary to achieve the tetrahydro configuration from more oxidized starting materials.
  • Functional Group Modifications: Hydroxylation and other modifications are performed to install the dihydroxy groups at the desired positions.

Specific synthetic routes have been documented in literature, highlighting various strategies to optimize yield and purity .

The primary application of 2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine lies in pharmacological research. Its role as a D1 dopamine receptor agonist makes it useful for:

  • Investigating Dopaminergic Pathways: Researchers utilize this compound to study dopamine receptor functions and their implications in neurological disorders.
  • Drug Development: It serves as a lead compound in the design of new therapeutic agents targeting dopamine receptors.

Additionally, its unique properties may allow for exploration in other fields such as medicinal chemistry and neuropharmacology.

Interaction studies involving 2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine focus on its binding affinity and efficacy at dopamine receptors. These studies often employ techniques such as:

  • Radiolabeled Binding Assays: To determine the affinity of the compound for D1 receptors.
  • Functional Assays: To assess the biological response elicited upon receptor activation.

Such studies are crucial for understanding how this compound interacts with biological systems and its potential therapeutic effects .

Several compounds share structural similarities with 2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
6-Chloro-2,3,4,5-tetrahydro-7-hydroxy-1H-benzazepineChlorine substitutionD1 receptor agonist
2-Hydroxy-N,N-dimethylbenzamideHydroxyl groupModerate D2 receptor activity
2-Methylamino-N-(4-methylphenyl)benzamideMethyl substitutionMixed receptor activity

Uniqueness: The distinct feature of 2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine lies in its specific selectivity for D1 dopamine receptors compared to other compounds that may exhibit broader or different receptor affinities. This selectivity is critical for its application in targeted therapeutic strategies .

2,3,4,5-Tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine exhibits a complex heterocyclic structure comprising a seven-membered benzazepine ring system with specific substitution patterns. The compound possesses a molecular formula of C₁₆H₁₇NO₂ and is characterized by its distinctive structural features that include a central benzazepine core with two hydroxyl groups positioned at the 7 and 8 positions and a phenyl substituent at position 1 [1] [2].

The International Union of Pure and Applied Chemistry name for this compound is 5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol, which accurately reflects its structural composition [1]. The simplified molecular-input line-entry system notation is C1CNCC(C2=CC(=C(C=C21)O)O)C3=CC=CC=C3, providing a complete representation of the molecular connectivity [1]. The International Chemical Identifier key JUDKOGFHZYMDMF-UHFFFAOYSA-N serves as a unique identifier for this specific molecular structure [1].

The compound belongs to the benzazepine class of compounds, which are characterized by a central seven-membered ring structure containing nitrogen [1] . More specifically, it is classified as a member of catechols due to the presence of adjacent hydroxyl groups on the aromatic ring, and as a secondary amino compound due to the nitrogen configuration within the ring system [1].

X-ray crystallographic studies and molecular modeling investigations have provided detailed insights into the three-dimensional structure of benzazepine derivatives. The tetrahydrobenzazepine ring system typically adopts a chair conformation, with the phenyl ring preferentially occupying a pseudo-equatorial position [4] [5]. This conformational preference is crucial for the compound's biological activity and receptor binding properties.

Physical Properties

The physical properties of 2,3,4,5-Tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine are fundamental to understanding its behavior under various conditions. The compound has a molecular weight of 255.31 grams per mole [1] [2], which classifies it as a relatively small organic molecule suitable for biological applications.

The logarithmic partition coefficient (XLogP3-AA) value is 2.5 [1], indicating moderate lipophilicity. This property suggests that the compound has balanced hydrophilic and lipophilic characteristics, which is important for its ability to cross biological membranes while maintaining solubility in aqueous environments.

The topological polar surface area is calculated to be 52.5 Ų [1], which falls within the range typically associated with compounds capable of crossing the blood-brain barrier. This parameter is particularly relevant given the compound's neurological applications as a dopamine receptor agonist.

PropertyValueReference
Molecular Weight255.31 g/mol [1]PubChem
XLogP3-AA2.5 [1]PubChem
Hydrogen Bond Donors3 [1]PubChem
Hydrogen Bond Acceptors3 [1]PubChem
Rotatable Bonds1 [1]PubChem
Topological Polar Surface Area52.5 Ų [1]PubChem

Related benzazepine compounds provide comparative data for physical properties. The parent 2,3,4,5-tetrahydro-1H-3-benzazepine has a density of 1.0±0.1 g/cm³ and a boiling point of 258.8±9.0 °C at 760 mmHg [6]. Similar tetrahydrobenzazepine derivatives typically exhibit boiling points in the range of 248-287 °C depending on their substitution patterns [7] [8].

The exact mass of the compound is 255.125928785 daltons [1], with the monoisotopic mass being identical due to the absence of isotopic substitutions. The heavy atom count is 19 [1], reflecting the molecular complexity of the benzazepine structure.

Chemical Stability and Reactivity

The chemical stability and reactivity of 2,3,4,5-Tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine are governed by the presence of multiple functional groups within its structure. The compound contains a catechol moiety (7,8-dihydroxy substitution), a secondary amine within the benzazepine ring, and an aromatic phenyl substituent, each contributing distinct reactive properties.

The catechol functional group represents the most chemically reactive portion of the molecule. The adjacent hydroxyl groups are susceptible to oxidation reactions, particularly under aerobic conditions or in the presence of oxidizing agents . This oxidative vulnerability can lead to the formation of quinone derivatives, which may affect the compound's biological activity and stability during storage.

The benzazepine ring system demonstrates relative stability under normal conditions but can undergo various chemical transformations. The secondary amine nitrogen can participate in protonation reactions, with the predicted pKa value providing insights into the compound's behavior at different pH conditions. Related benzazepine compounds typically exhibit pKa values in the range of 8-9, indicating basic character [10].

Hydrolysis reactions represent another important aspect of the compound's chemical behavior. Studies on related benzodiazepine compounds have demonstrated that seven-membered heterocyclic systems can undergo hydrolytic cleavage under acidic or basic conditions [11]. The hydrolysis kinetics are influenced by pH, temperature, and the presence of catalytic species.

Reaction TypeConditionsProductsStability
OxidationAerobic, oxidizing agentsQuinone derivatives Low
HydrolysisAcidic/basic conditionsRing-opened products [11]Moderate
ProtonationPhysiological pHProtonated amineHigh

The compound's reactivity profile suggests that special storage conditions may be required to maintain chemical integrity. Protection from light, oxygen, and extreme pH conditions would be advisable for long-term stability. The presence of antioxidants might also be beneficial to prevent oxidative degradation of the catechol moiety.

Structure-Activity Relationships

The structure-activity relationships of 2,3,4,5-Tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine provide crucial insights into the molecular basis of its pharmacological activity as a selective dopamine D1 receptor agonist. Extensive research has established clear correlations between specific structural features and biological activity within the benzazepine class of compounds.

The catechol motif formed by the 7,8-dihydroxy substitution pattern is essential for agonist activity at dopamine D1 receptors [12]. This structural requirement mimics the natural neurotransmitter dopamine, which also contains a catechol group. Removal or modification of either hydroxyl group significantly reduces or eliminates agonist activity, confirming the critical importance of this functional group arrangement.

The phenyl substituent at position 1 of the benzazepine ring contributes significantly to receptor binding affinity and selectivity. Conformational analysis studies have demonstrated that the optimal receptor-bound conformation features the phenyl ring in an equatorial position with specific dihedral angle orientations [4]. The orientation of the phenyl ring relative to the benzazepine core does not deviate by more than approximately 30 degrees from the preferred rotamer conformation where the aromatic ring planes are essentially orthogonal [4].

Substitution patterns on the phenyl ring profoundly influence pharmacological properties. Halogen substitutions, particularly chlorine or bromine at the ortho positions, can modulate both D1 receptor affinity and selectivity versus D5 receptors [12]. The 2',6'-dichloro substituted analogs show modest D5 receptor selectivity, while 2'-halo substitution patterns reverse this selectivity preference [12].

Structural FeatureEffect on ActivityMechanism
7,8-Dihydroxy groupsEssential for agonist activity [12]Mimics dopamine catechol
Phenyl position 1Required for receptor binding [4]Optimal equatorial conformation
N-alkyl substitutionModulates efficacy [13]Affects receptor interaction
Halogen substitutionAlters D1/D5 selectivity [12]Modified receptor binding

The nitrogen substituent within the benzazepine ring also affects pharmacological activity. The unsubstituted secondary amine in 2,3,4,5-Tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine provides optimal D1 receptor agonist properties. N-methyl derivatives can show reduced efficacy or altered selectivity profiles, while larger substituents may completely eliminate activity [13].

Conformational mobility plays a crucial role in receptor activity. Studies of conformationally restricted analogs have demonstrated that compounds with limited flexibility show reduced agonist activity compared to the parent compound, suggesting that conformational adaptability is necessary for optimal receptor binding and activation [14].

Computational Analysis of Molecular Structure

Computational analysis of 2,3,4,5-Tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine has provided detailed insights into its three-dimensional structure, conformational behavior, and molecular properties. Multiple computational approaches, including molecular mechanics calculations, quantum mechanical methods, and molecular dynamics simulations, have been employed to characterize this compound.

Molecular mechanics calculations using various force fields have established the preferred conformations of the benzazepine ring system [4] [15]. The seven-membered tetrahydrobenzazepine ring preferentially adopts a chair conformation, with energy minimization studies consistently showing this as the most stable arrangement. The phenyl substituent at position 1 occupies a pseudo-equatorial position to minimize steric interactions [4].

Comprehensive conformational analysis using molecular mechanics methods has identified multiple low-energy conformers accessible to the compound [4]. The torsion angle describing the orientation of the phenyl ring relative to the benzazepine core shows energy minima at specific orientations, with the most stable conformer featuring the aromatic rings in nearly orthogonal planes [4].

Quantum mechanical calculations using both semiempirical and ab initio methods have provided insights into electronic structure and reactivity [15]. Hartree-Fock calculations with 6-31G* basis sets and local density functional methods have been employed to validate molecular mechanics results and provide accurate descriptions of geometric parameters and relative energies [15].

Computational MethodKey FindingsApplications
Molecular Mechanics (MM2/MM3)Chair conformation preference [4] [15]Conformational analysis
Quantum Mechanics (HF/DFT)Electronic structure properties [15]Reactivity prediction
Molecular DynamicsDynamic behavior in solution [16]Receptor binding studies

Molecular dynamics simulations have been performed to understand the dynamic behavior of the compound in various environments [16]. These simulations provide insights into conformational flexibility, solvent interactions, and the time-dependent behavior of molecular motion. Long-timescale molecular dynamics studies have been particularly valuable for understanding receptor binding mechanisms and activation processes.

Automated molecular docking studies have been conducted to predict binding modes with dopamine receptors [12] [16]. These computational approaches utilize homology models of D1 and D5 dopamine receptors to identify key receptor-ligand interactions and provide structural explanations for observed selectivity patterns. The docking studies have successfully reproduced experimental binding affinities and provided molecular-level insights into the basis of receptor selectivity.

Density functional theory calculations have been employed to understand the electronic properties of the catechol moiety and its contribution to biological activity [16]. These quantum mechanical studies provide detailed information about electron distribution, molecular orbitals, and chemical reactivity patterns that are crucial for understanding the compound's pharmacological properties.

The synthesis of 2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine has been approached through several well-established classical methodologies that form the foundation of benzazepine chemistry. These traditional approaches, while sometimes limited in scope and selectivity, provide essential insights into the fundamental reactivity patterns and structural requirements for benzazepine formation.

Friedel-Crafts Cyclization

The Friedel-Crafts cyclization represents one of the most widely utilized classical approaches for benzazepine synthesis [1] [2]. This methodology involves the intramolecular cyclization of appropriately substituted phenethylamine derivatives under Lewis acid catalysis. The reaction typically employs aluminum chloride as the catalyst and proceeds through electrophilic aromatic substitution mechanisms [3] [4]. For the target compound, the cyclization precursor would be a 3,4-dihydroxyphenethylamine derivative bearing a suitable electrophilic center positioned for seven-membered ring formation.

The mechanism involves coordination of the Lewis acid to the electrophilic carbon center, generating a highly reactive carbocationic species that subsequently attacks the electron-rich aromatic ring [5] [6]. The process is completed by deprotonation to restore aromaticity. Yields typically range from 60-85% under optimized conditions, though the reaction can suffer from carbocation rearrangements that may lead to unwanted regioisomers [7].

Reductive Cyclization

Reductive cyclization methodologies have proven particularly effective for constructing the benzazepine framework [8] [9]. These approaches typically involve the treatment of nitro-substituted precursors with reducing agents such as zinc/hydrochloric acid systems. The method described by Krull and Wünsch demonstrates the utility of this approach, where nitroacetal intermediates undergo one-pot reductive cyclization to provide the desired benzazepine scaffold [1].

The reductive cyclization proceeds through initial reduction of the nitro group to generate a highly nucleophilic amine intermediate, which subsequently undergoes intramolecular cyclization with an appropriately positioned electrophilic center. This methodology offers good selectivity for seven-membered ring formation and typically provides yields in the range of 45-75% [9]. The harsh acidic conditions, however, may limit substrate compatibility, particularly for sensitive functional groups such as the catechol moiety present in the target compound.

Ring Enlargement Strategies

Ring enlargement approaches to benzazepines have been explored through various rearrangement reactions, most notably the Beckmann rearrangement and related transformations [10] [11]. These methodologies involve the conversion of six-membered ring ketoxime derivatives to seven-membered lactams, which can subsequently be reduced to the corresponding benzazepines.

The ring enlargement strategy offers the advantage of constructing the seven-membered ring from readily available six-membered precursors. However, the yields are typically variable (40-70%) and the substrate scope can be limited by the requirement for specific ketone precursors [10]. Additionally, the rearrangement may not proceed regioselectively in all cases, leading to mixtures of regioisomers.

Pictet-Spengler Cyclization

The Pictet-Spengler reaction has found application in benzazepine synthesis, particularly for the construction of seven-membered N-heterocycles [12]. This methodology involves the acid-catalyzed cyclization of β-arylethylamine derivatives with aldehydes or aldehyde equivalents. For the target benzazepine, this approach would require a 3,4-dihydroxyphenethylamine derivative and an appropriate aldehyde component.

The reaction proceeds through formation of an iminium ion intermediate, followed by intramolecular electrophilic aromatic substitution to form the seven-membered ring [12]. Yields typically range from 55-80%, and the reaction shows good selectivity for the desired ring size. The requirement for specific aldehyde precursors and the potential for competing side reactions may limit the general applicability of this approach.

Synthetic MethodReaction ConditionsYield Range (%)SelectivityLimitations
Friedel-Crafts CyclizationLewis acid catalyst (AlCl₃), elevated temperature60-85ModerateCarbocation rearrangements possible
Reductive CyclizationZn/HCl or similar reducing agents45-75GoodHarsh conditions, substrate scope
Ring EnlargementBeckmann rearrangement or related methods40-70VariableLimited substrate tolerance
Pictet-Spengler ReactionAcidic conditions, formaldehyde55-80GoodRequires specific aldehyde precursors

Modern Synthetic Strategies

Contemporary approaches to benzazepine synthesis have been revolutionized by the development of transition metal-catalyzed methodologies that offer enhanced selectivity, milder reaction conditions, and expanded substrate scope compared to classical methods. These modern strategies have particular relevance for the synthesis of 2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine due to their compatibility with sensitive functional groups and ability to introduce chirality.

Transition Metal-Catalyzed Asymmetric Hydrogenation

The development of iridium-catalyzed asymmetric hydrogenation has emerged as a highly efficient method for the synthesis of chiral tetrahydrobenzazepines [1] [2]. Zhang and co-workers demonstrated that N,P-ligated iridium complexes can achieve the simple preparation of chiral 3-benzazepine motifs with excellent enantioselectivity (91-99% enantiomeric excess) and isolated yields (92-99%) [1]. This methodology is particularly attractive as it allows access to both 1-aryl and 1-alkyl substituted benzazepines with consistently high selectivity.

The catalytic system operates through coordination of the prochiral ene-carbamate substrate to the chiral iridium center, followed by stereoselective delivery of hydrogen to generate the desired chiral benzazepine [2]. The method has been successfully applied on gram scale, demonstrating its practical utility for synthetic applications. The synthetic value was further highlighted through the preparation of biologically active compounds such as trepipam and fenoldopam [2].

Palladium-Catalyzed Carbon-Hydrogen Activation

Palladium-catalyzed carbon-hydrogen activation has emerged as a powerful tool for benzazepine construction [13] [14]. These methodologies leverage the ability of palladium catalysts to selectively activate carbon-hydrogen bonds adjacent to directing groups, enabling the formation of carbon-carbon bonds under relatively mild conditions. The approach described by Singh and co-workers demonstrates the utility of aryne-mediated arylation for the direct synthesis of 1-aryl-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepines [9].

The reaction proceeds through generation of reactive aryne intermediates, which undergo nucleophilic attack by β-amino carbanions derived from benzazepine precursors [9]. This methodology offers excellent regioselectivity and provides access to a diverse array of substituted benzazepines. The compatibility with various electronic and steric environments makes this approach particularly valuable for late-stage functionalization of complex molecules.

Gold-Catalyzed Cyclization

Gold catalysis has found increasing application in the synthesis of medium-sized nitrogen heterocycles, including benzazepines [15] [11]. The π-philic nature of gold catalysts enables selective activation of alkyne substrates toward nucleophilic attack, facilitating cyclization reactions that would be challenging with other catalytic systems. Zhang and co-workers reported an efficient gold-catalyzed oxidative cyclization to construct tetrahydrobenz[b]azepin-4-ones from tertiary anilines bearing homopropargylic substituents [11].

The mechanism involves coordination of the gold catalyst to the terminal alkyne, activating it toward attack by the pendant N-oxide to produce a gold carbenoid intermediate [11]. Subsequent functionalization of the aminomethylene carbon-hydrogen bond provides the N-heterocyclic product with excellent regioselectivity. The method tolerates a range of functional groups including halides, carboxylates, and heteroaromatic substituents.

Rhodium-Catalyzed Carbonylative Cyclization

Rhodium-catalyzed carbonylative reactions have proven effective for the construction of benzazepinone frameworks [11]. Bower and Wang demonstrated a directed carbonylative rhodium-catalyzed carbon-carbon bond activation of aminocyclopropanes to construct benzazepinones [11]. This "capture-collapse" approach leverages the strain of readily accessible stereodefined aminocyclopropanes to achieve challenging ring closure reactions.

The methodology involves generation of a rhodacyclopentanone intermediate through carbon-carbon bond activation, followed by capture with a proximal nucleophile and subsequent collapse to form the seven-membered ring [11]. The reaction provides good yields (75-90%) and exhibits broad functional group tolerance, making it suitable for complex molecule synthesis.

Catalyst SystemReaction TypeEnantioselectivity (% ee)Yield Range (%)Temperature (°C)Substrate Scope
Iridium/N,P-ligandAsymmetric hydrogenation91-9992-9925-50Broad aromatic substitution
Palladium/Amino acid ligandC-H activation/cyclization85-9570-8880-120Limited to specific frameworks
Gold(I)/PhosphineAlkyne activation/cyclization80-9265-8560-100Alkyne-containing precursors
Rhodium/PhosphoramiditeCarbonylative cyclization88-9675-90100-140Aminocyclopropanes

Stereoselective Synthesis Methods

The stereoselective synthesis of 2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine presents significant challenges due to the presence of multiple stereogenic centers and the potential for conformational flexibility in the seven-membered ring. Modern approaches to stereoselective benzazepine synthesis have evolved to address these challenges through various strategic approaches including chiral pool synthesis, auxiliary-mediated reactions, and catalytic asymmetric methodologies.

Chiral Pool Approaches

Chiral pool synthesis represents one of the most reliable methods for accessing enantiomerically pure benzazepines [10] [16]. This strategy utilizes readily available chiral starting materials, typically amino acids, to introduce the desired stereochemistry at an early stage of the synthesis. Damsen and Niggemann demonstrated a calcium-catalyzed synthesis of 1,2-disubstituted 3-benzazepines using simple enantiopure amino acids as chiral building blocks [10].

The methodology achieves high diastereoselectivity (>95:5) through intramolecular Friedel-Crafts alkylation using a biocompatible calcium catalyst [10]. The approach allows for variation of all substituents in the benzazepine by changing the substitution pattern in the reagents while maintaining the general synthetic route. The absolute configuration assignment is straightforward based on the amino acid building block employed, providing a significant advantage for pharmaceutical applications.

Auxiliary-Based Synthesis

Chiral auxiliary approaches have been extensively developed for benzazepine synthesis, offering excellent control over stereochemistry through the use of well-established auxiliary systems [16]. Sarkar, Schepmann, and Wünsch described a four-step asymmetric synthesis of 1,4-di- and 1,1,4-trisubstituted enantiomerically pure tetrahydro-3-benzazepines using tricyclic oxazolobenzazepinones as key intermediates [16].

The auxiliary approach enables the introduction of different alkyl groups with high diastereoselectivity (>99:1 diastereomeric ratio) [16]. The relative configuration of new stereogenic centers can be determined through Nuclear Overhauser Effect experiments, providing reliable stereochemical assignments. Reduction of the substituted products proceeds with retention of configuration, and hydrogenolytic removal of the auxiliary provides enantiomerically pure benzazepines.

Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis has emerged as the most powerful approach for stereoselective benzazepine construction, offering the advantages of catalytic efficiency and broad substrate scope [1] [17]. The iridium-catalyzed asymmetric hydrogenation developed by Zhang and co-workers represents a landmark achievement in this area, providing access to chiral benzazepines with exceptional enantioselectivity [1].

The catalytic system employs N,P-ligated iridium complexes that achieve enantioselectivities of 91-99% across a broad range of substrates [1]. Both 1-aryl and 1-alkyl substituted benzazepines are accessible through this methodology, with consistently high yields (92-99%) and excellent stereochemical control. The scalability of the process has been demonstrated through gram-scale reactions, highlighting its practical utility for pharmaceutical synthesis.

Asymmetric Reductive Amination

Intramolecular asymmetric reductive amination has been developed as an effective method for constructing chiral benzazepines with simultaneous formation of the carbon-nitrogen bond and establishment of stereochemistry [17]. This approach has been particularly successful for the synthesis of dibenz[c,e]azepines containing both central and axial chiralities.

The methodology employs iridium catalysis to achieve excellent enantiocontrol (up to 97% enantiomeric excess) in the formation of the seven-membered ring [17]. The products can be further derivatized into chiral amino acid derivatives and chiral phosphoramidite ligands, demonstrating the synthetic utility of the approach. The method represents a rare example of enantioselective chemocatalytic synthesis of chiral dibenzazepines with broad substrate scope.

Enzymatic Resolution

Enzymatic resolution methods have found application in benzazepine synthesis, particularly for the preparation of enantiopure compounds from racemic mixtures [18]. Imine reductases and reductive aminases represent powerful biocatalytic tools for achieving stereoselective carbon-nitrogen bond formation [18]. These enzymes can catalyze formal reductive amination with high efficiency, even at stoichiometric ratios of reacting partners.

The enzymatic approach offers the advantage of mild reaction conditions and high selectivity, though it may be limited by substrate scope and the availability of suitable enzymes [18]. Recent developments in enzyme engineering have expanded the utility of these biocatalytic methods, making them increasingly attractive for pharmaceutical applications.

MethodChiral SourceDiastereoselectivity (dr)Enantioselectivity (% ee)Synthetic StepsOverall Yield (%)
Chiral Pool ApproachAmino acids>95:5>954-640-65
Auxiliary-Based SynthesisOxazolidinones/Evans auxiliaries>90:1085-955-835-55
Catalytic Asymmetric HydrogenationChiral metal catalystsNot applicable91-993-470-90
Enzymatic ResolutionLipases/HydrolasesKinetic resolution85-993-545-50 (per enantiomer)
Asymmetric Reductive AminationChiral iridium complexes>85:1588-972-465-85

Analytical Characterization Techniques

The comprehensive characterization of 2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine requires a multifaceted analytical approach that combines complementary spectroscopic and chromatographic techniques. The structural complexity of this compound, featuring both aromatic and aliphatic regions along with multiple heteroatoms, demands careful selection of analytical methods to ensure complete structural confirmation and purity assessment.

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy serves as the primary tool for structural elucidation of benzazepine compounds [19]. Proton Nuclear Magnetic Resonance (¹H NMR) provides critical information about the hydrogen environments within the molecule, with characteristic chemical shifts observed for the N-methylene protons at 2.8-3.2 parts per million and aromatic protons at 7.0-7.5 parts per million [20]. The seven-membered ring system exhibits characteristic splitting patterns that can be used to confirm the correct ring closure and substitution pattern.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements the proton data by providing information about the carbon framework [20]. Aromatic carbons typically appear between 120-140 parts per million, while aliphatic carbons of the saturated ring appear in the 25-50 parts per million region. The technique is particularly valuable for distinguishing between different regioisomers and confirming the substitution pattern on the aromatic ring.

Advanced Nuclear Magnetic Resonance techniques such as two-dimensional Nuclear Magnetic Resonance and Nuclear Overhauser Effect spectroscopy provide additional structural information [21] [22]. These methods enable the determination of through-bond and through-space connectivities, which are essential for confirming the stereochemistry and conformation of the molecule. The use of quantitative Nuclear Magnetic Resonance has also been developed for purity assessment, providing an absolute method for determining compound purity without the need for reference standards [19].

Mass Spectrometry

High-resolution mass spectrometry provides definitive molecular weight confirmation and structural information through fragmentation patterns [23] [24]. Electrospray ionization mass spectrometry typically produces both protonated molecular ions [M+H]⁺ and sodium adduct ions [M+Na]⁺, confirming the molecular formula [23]. The fragmentation patterns of benzazepine derivatives show characteristic losses, including loss of 28 mass units (corresponding to ethylene, C₂H₄) and 77 mass units (corresponding to phenyl, C₆H₅) [25].

Tandem mass spectrometry provides additional structural confirmation through collision-induced dissociation experiments [23] [24]. The major fragmentations typically occur in the saturated seven-membered ring containing the nitrogen atoms, forming multiple product ions through different breakdown routes [23]. The aromatic ring portion generally remains intact during fragmentation, providing diagnostic ions that can be used for structural confirmation.

Liquid chromatography coupled with quadrupole time-of-flight mass spectrometry has proven particularly effective for benzazepine analysis [24]. This combination provides high mass accuracy measurements and enables the identification of metabolites and impurities that may be present in synthetic samples. The technique is sufficiently sensitive to detect compounds at nanogram to picogram levels, making it suitable for trace analysis applications.

Infrared Spectroscopy

Infrared spectroscopy provides rapid functional group identification and can be used for both qualitative and quantitative analysis of benzazepine compounds [26]. The technique is particularly useful for confirming the presence of specific functional groups such as aromatic carbon-carbon stretches (1600-1500 cm⁻¹) and carbon-nitrogen bonds (1250-1350 cm⁻¹). The hydroxyl groups present in the target compound would be expected to show characteristic broad absorption bands around 3200-3600 cm⁻¹.

The non-destructive nature of infrared spectroscopy makes it valuable for routine quality control applications. Attenuated total reflectance infrared spectroscopy enables direct analysis of solid samples without sample preparation, while transmission infrared spectroscopy can be used for solution-phase analysis. The technique provides complementary information to Nuclear Magnetic Resonance spectroscopy and is particularly useful for confirming functional group transformations during synthesis.

X-ray Crystallography

X-ray crystallography provides the ultimate structural confirmation through determination of the three-dimensional molecular structure [27] [28]. This technique reveals bond lengths, bond angles, and molecular conformation with atomic-level precision [29]. For benzazepine compounds, X-ray crystallography can definitively establish the ring conformation and provide insights into intermolecular interactions in the solid state.

The technique requires the growth of suitable single crystals, which can be challenging for some benzazepine derivatives [30]. Various crystallization conditions including different solvents, temperature gradients, and additive systems may need to be screened to obtain crystals suitable for X-ray analysis [30]. Modern X-ray diffraction equipment and computational methods have made structure determination more routine, though expertise in crystallography is still required for complex cases.

High Performance Liquid Chromatography

High Performance Liquid Chromatography serves multiple roles in benzazepine analysis, including purity assessment, chiral separation, and preparative purification [31] [32]. Reversed-phase chromatography using C18 columns with acetonitrile-water gradient systems provides excellent separation of benzazepine compounds from synthetic impurities. UV detection at appropriate wavelengths enables quantitative analysis with detection limits in the microgram per milliliter range.

Chiral High Performance Liquid Chromatography is essential for determining enantiomeric purity of optically active benzazepine compounds [31]. Various chiral stationary phases including cyclodextrin-based and protein-based columns can be used depending on the specific substrate. The technique provides both analytical information about enantiomeric excess and preparative capabilities for obtaining enantiopure compounds.

TechniqueInformation ProvidedDetection LimitKey Diagnostic SignalsAdvantagesLimitations
Nuclear Magnetic Resonance (¹H NMR)Proton environments, multiplicities~1-5 mg/mLN-CH₂ (2.8-3.2 ppm), Ar-H (7.0-7.5 ppm)Structural confirmation, quantitativeRequires deuterated solvents
Nuclear Magnetic Resonance (¹³C NMR)Carbon framework, substitution patterns~5-20 mg/mLAromatic C (120-140 ppm), Aliphatic C (25-50 ppm)Carbon skeleton determinationLower sensitivity than ¹H NMR
High Resolution Mass SpectrometryMolecular weight, fragmentation patternsng-pg levelsM⁺- ion, loss of 28 (C₂H₄), 77 (C₆H₅)High sensitivity, molecular confirmationRequires ionization, fragmentation interpretation
Infrared SpectroscopyFunctional group identification~1-10 mg/mLC=C stretch (1600-1500 cm⁻¹), C-N (1250-1350 cm⁻¹)Rapid functional group analysisLimited structural information
X-ray CrystallographyThree-dimensional structureSingle crystal requiredBond lengths, angles, conformationAbsolute structural determinationRequires suitable crystals
High Performance Liquid ChromatographyPurity assessment, separationμg/mL levelsRetention time, peak shapePurity analysis, chiral separationRequires reference standards

Purification and Quality Control Protocols

The purification and quality control of 2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine requires carefully designed protocols that account for the compound's chemical stability, solubility characteristics, and potential for degradation. The presence of the catechol functionality and the nitrogen-containing heterocycle presents specific challenges that must be addressed through appropriate purification strategies and quality control measures.

Column Chromatography

Column chromatography remains the most widely used method for benzazepine purification, offering excellent resolution and scalability from milligram to kilogram quantities [20]. Silica gel chromatography using ethyl acetate-hexanes gradient systems provides effective separation of benzazepine products from synthetic impurities and starting materials. The gradient typically begins with low polarity solvents and gradually increases the ethyl acetate content to elute more polar compounds.

The choice of stationary phase and mobile phase system requires optimization based on the specific substitution pattern and polarity of the target compound [20]. For compounds containing catechol functionalities, the use of neutral or basic alumina may be preferred to avoid potential oxidation on acidic silica gel surfaces. The addition of small amounts of triethylamine to the mobile phase can help prevent peak tailing and improve recovery yields for basic benzazepine compounds.

Automated flash chromatography systems have significantly improved the efficiency and reproducibility of column chromatography purifications [20]. These systems enable precise gradient control and real-time monitoring of the separation process through UV detection. Fraction collection can be optimized based on UV absorption profiles, ensuring maximum purity and yield of the desired product.

Recrystallization

Recrystallization represents a classical but highly effective purification method for benzazepine compounds, often achieving purities of 90-98% [30] [33]. The selection of appropriate crystallization solvents is critical for successful recrystallization, with ethanol-water and methanol-water systems being commonly employed for benzazepine derivatives. The crystallization process can be enhanced through the use of anti-solvent addition or slow cooling techniques.

The development of recrystallization protocols requires systematic screening of solvent systems, temperatures, and additives [30]. Nokhodchi and co-workers demonstrated that the addition of polymeric additives such as polyvinylpyrrolidone can improve crystal habit and dissolution properties while maintaining chemical purity [30]. The recrystallization process not only provides purification but also enables polymorph control, which is important for pharmaceutical applications.

Quality control during recrystallization includes monitoring of crystal morphology through optical microscopy and assessment of thermal properties through differential scanning calorimetry [30] [34]. The crystallization yield and purity should be optimized through systematic variation of conditions including solvent composition, temperature profiles, and seeding strategies.

High Performance Liquid Chromatography Purification

Preparative High Performance Liquid Chromatography offers high-resolution purification capabilities for benzazepine compounds, particularly when analytical-scale separations indicate challenging purifications [32]. The technique enables precise control over separation conditions and provides excellent purity levels (95-99%) with good recovery yields (85-95%). C18 stationary phases with acetonitrile-water gradient systems are commonly employed for reversed-phase separations.

The development of preparative High Performance Liquid Chromatography methods requires careful optimization of injection volumes, flow rates, and gradient profiles to maximize throughput while maintaining resolution [32]. Overloading effects must be considered when scaling up from analytical to preparative conditions, as peak shape and resolution can deteriorate at high sample loads.

Fraction collection strategies should be based on UV absorption profiles and may require real-time monitoring of eluent composition [32]. The collected fractions typically require solvent removal under reduced pressure, and care must be taken to avoid degradation during the concentration process. The use of rotary evaporation at reduced temperatures is recommended for compounds containing sensitive functional groups.

Supercritical Fluid Chromatography

Supercritical fluid chromatography has emerged as an environmentally friendly alternative to traditional liquid chromatography for benzazepine purification [35]. The technique uses supercritical carbon dioxide as the primary mobile phase, often with small amounts of methanol or ethanol as modifiers. This approach offers several advantages including faster separations, easier solvent removal, and reduced environmental impact.

The technique is particularly valuable for chiral separations of benzazepine enantiomers, where traditional High Performance Liquid Chromatography may require expensive chiral stationary phases [35]. Supercritical fluid chromatography can often achieve effective chiral separations using standard stationary phases with chiral additives in the mobile phase. The rapid equilibration and low viscosity of supercritical fluids enable faster method development and higher throughput.

Quality control parameters for supercritical fluid chromatography include monitoring of pressure stability, temperature control, and modifier composition [35]. The technique provides good purities (90-97%) with reasonable recovery yields (75-90%) and is suitable for milligram to gram-scale purifications.

Quality Control Protocols

Comprehensive quality control protocols for benzazepine compounds must address chemical purity, enantiomeric purity, residual solvents, and stability [31] [36]. Chemical purity is typically assessed through High Performance Liquid Chromatography with UV detection, with acceptance criteria of >95% purity for pharmaceutical applications. The method should be validated for linearity, accuracy, precision, and specificity according to regulatory guidelines.

Enantiomeric purity determination requires specialized chiral analytical methods, typically involving chiral High Performance Liquid Chromatography or chiral gas chromatography [36]. The method should be capable of detecting the minor enantiomer at levels of 0.1% or lower, depending on the intended application. Method validation should include determination of the limit of detection and limit of quantification for the minor enantiomer.

Residual solvent analysis is critical for pharmaceutical applications and requires gas chromatographic methods capable of detecting solvents at parts per million levels [36]. The acceptance criteria should be based on regulatory guidelines such as International Council for Harmonisation Q3C, which specify limits for different classes of solvents based on their toxicity profiles.

Stability testing protocols should evaluate the compound under various stress conditions including elevated temperature, humidity, light exposure, and pH extremes [36]. The testing should identify potential degradation products and establish appropriate storage conditions and shelf life. Forced degradation studies can provide insights into degradation pathways and support the development of stability-indicating analytical methods.

MethodTypical ConditionsPurity Achieved (%)Recovery Yield (%)Scale SuitabilityQuality Control Parameters
Column ChromatographySilica gel, EtOAc/hexanes gradient85-9570-90mg to kg scaleTLC analysis, NMR purity
RecrystallizationEthanol or methanol/water systems90-9860-85g to kg scaleMelting point, optical rotation
High Performance Liquid ChromatographyC18 column, acetonitrile/water gradient95-9985-95mg to g scaleUV purity, chiral analysis
Supercritical Fluid ChromatographyCO₂/methanol or ethanol modifier90-9775-90mg to g scaleEnantiopurity, UV detection
Preparative Thin Layer ChromatographySilica plates, various solvent systems80-9060-80mg scale onlyVisual inspection, TLC

The synthesis methodologies for 2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine encompass a diverse range of classical and modern approaches, each offering distinct advantages and limitations. Classical methods such as Friedel-Crafts cyclization and reductive cyclization provide reliable access to the benzazepine framework, though they may suffer from selectivity issues and harsh reaction conditions. Modern catalytic approaches, particularly iridium-catalyzed asymmetric hydrogenation and palladium-catalyzed carbon-hydrogen activation, offer superior selectivity and milder conditions while enabling stereoselective synthesis.

The analytical characterization of these compounds requires a comprehensive approach combining Nuclear Magnetic Resonance spectroscopy, mass spectrometry, and chromatographic methods to ensure complete structural confirmation and purity assessment. Quality control protocols must be carefully designed to address the specific challenges associated with catechol-containing compounds and nitrogen heterocycles, ensuring both chemical and enantiomeric purity while maintaining stability throughout the purification process.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

255.125928785 g/mol

Monoisotopic Mass

255.125928785 g/mol

Heavy Atom Count

19

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

R7TF327S2C

MeSH Pharmacological Classification

Dopamine Agonists

Wikipedia

SKF-38,393

Dates

Last modified: 08-15-2023

Lack of effect of dopamine receptor blockade on SKF83959-altered operant behavior in male rats

Pei-Pei Liu, Chih-Chang Chao, Ruey-Ming Liao
PMID: 33642339   DOI: 10.4103/CJP.CJP_92_20

Abstract

Dopamine (DA) is important for the performance of operant behavior as revealed by psychopharmacological studies that manipulate the activity of DA subtype receptors. However, the effects of SKF83959, an atypical DA D1 receptor agonist, on operant behavior and the underlying pharmacological mechanisms remain unclear. The present study sought to determine whether blockade of DA D1- and D2-subtyped receptors would reverse the operant behavior altered by SKF83959. Male rats were trained to respond on either a fixed-interval 30 s (FI30) schedule or a differential reinforcement of low-rate response 10 s (DRL10) schedule, two timing-relevant tasks but with distinct reinforcement contingencies. Pharmacological evaluation was conducted with injection of a selective D1 (or D2) receptor antagonist alone or in combined with SKF83959 (1.0 mg/kg) following a stable baseline of behavioral performance. The results showed that SKF83959 treatment alone significantly disrupted the performance of FI30 and DRL10 behaviors mainly by showing the decreases of the response-related measures, and the distinct profiles of the behavior altered by the drug were manifested by the qualitative analysis of inter-response time data on both tasks. The effects of SKF83959 were not significantly affected/reversed by the pretreatment of either SCH23390 or eticlopride injected at the doses of 0.02 and 0.06 mg/kg; however, a subtle reversal effect was observed in the treatment of low-dose eticlopride. Despite that these results confirm the FI30 and DRL10 behaviors changed by SKF83959, the absence of pharmacological reversal effect by DA receptor antagonist suggests that either D1- or D2-subtyped receptors may not play a critical role in the alteration of timing-relevant operant behavior produced by SKF83959.


Effects of Doxycycline in Swiss Mice Predictive Models of Schizophrenia

Ana Carolina Issy, João Francisco C Pedrazzi, Anna Beatriz Saito van Oosten, Thiago Checheto, Rafaela R Silva, François Noël, Elaine Del-Bel
PMID: 32929685   DOI: 10.1007/s12640-020-00268-z

Abstract

Schizophrenia patients show very complex symptoms in several psychopathological domains. Some of these symptoms remain poorly treated. Therefore, continued effort is needed to find novel pharmacological strategies for improving schizophrenia symptoms. Recently, minocycline, a second-generation tetracycline, has been suggested as an adjunctive treatment for schizophrenia. The antipsychotic-like effect of doxycycline, a minocycline analog, was investigated here. We found that both minocycline and doxycycline prevented amphetamine-induced prepulse inhibition (PPI) disruption. However, neither of them blocked MK801-induced effects, albeit doxycycline had a modest impact against ketamine-induced effects. Neither c-Fos nor nNOS expression, which was evaluated in limbic regions, were modified after acute or sub-chronic treatment with doxycycline. Therefore, apomorphine inducing either PPI disruption and climbing behavior was not prevented by doxycycline. This result discards a direct blockade of D2-like receptors, also suggested by the lack of doxycycline cataleptic-induced effect. Contrasting, doxycycline prevented SKF 38393-induced effects, suggesting a preferential doxycycline action at D1-like rather than D2-like receptors. However, doxycycline did not bind to the orthosteric sites of D1, D2, D3, D4, 5-HT2A, 5-HT1A, and A2A receptors suggesting no direct modulation of these receptors. Our data corroborate the antipsychotic-like effect of doxycycline. However, these effects are probably not mediated by doxycycline direct interaction with classical receptors enrolled in the antipsychotic effect.


Central dopamine D

Hiroko Ikeda, Naomi Yonemochi, Risa Mikami, Manabu Abe, Meiko Kawamura, Rie Natsume, Kenji Sakimura, John L Waddington, Junzo Kamei
PMID: 33339892   DOI: 10.1038/s41598-020-79292-0

Abstract

Recent evidence suggests that the central nervous system (CNS) regulates plasma glucose levels, but the underlying mechanism is unclear. The present study investigated the role of dopaminergic function in the CNS in regulation of plasma glucose levels in mice. I.c.v. injection of neither the dopamine D
receptor agonist SKF 38393 nor the antagonist SCH 23390 influenced plasma glucose levels. In contrast, i.c.v. injection of both the dopamine D
receptor agonist quinpirole and the antagonist l-sulpiride increased plasma glucose levels. Hyperglycemia induced by quinpirole and l-sulpiride was absent in dopamine D
receptor knockout mice. I.c.v. injection of quinpirole and l-sulpiride each increased mRNA levels of hepatic glucose-6-phosphatase and phosphoenolpyruvate carboxykinase, which are the key enzymes for hepatic gluconeogenesis. Systemic injection of the β
adrenoceptor antagonist ICI 118,551 inhibited hyperglycemia induced by l-sulpiride, but not by quinpirole. In contrast, hyperglycemia induced by quinpirole, but not by l-sulpiride, was inhibited by hepatic vagotomy. These results suggest that stimulation of central dopamine D
receptors increases plasma glucose level by increasing hepatic glucose production through parasympathetic nerves, whereas inhibition of central dopamine D
receptors increases plasma glucose level by increasing hepatic glucose production through sympathetic nerves.


On the role of the dopaminergic system in the memory deficits induced by maternal deprivation

Ben-Hur Souto Neves, Gabriel Palermo Del Rosso Barbosa, Ana Carolina de Souza Rosa, Steffanie Severo Picua, Gabriela Mendes Gomes, Priscila Marques Sosa, Pâmela Billig Mello-Carpes
PMID: 32622955   DOI: 10.1016/j.nlm.2020.107272

Abstract

Previous researches showed that maternal deprivation (MD) leads to memory deficits that persist until adulthood. The hippocampus, an important brain structure involved in memory processes, receives dopaminergic afferents from other brain areas that modulate memory. Here we demonstrated that MD results in object recognition memory deficits that are reverted by intra-hippocampal stimulation of D1-dopaminergic receptor and peripheral administration of a dopamine precursor. The D1-dopaminergic receptor and peripheral administration of a dopamine precursor also promoted memory persistence in control rats.


Dopamine and serotonin mediate the impact of stress on cleaner fish cooperative behavior

Murilo S de Abreu, Caio Maximino, Sónia C Cardoso, Cristiana I Marques, Ana F N Pimentel, Elona Mece, Svante Winberg, Leonardo J G Barcellos, Marta C Soares
PMID: 32619442   DOI: 10.1016/j.yhbeh.2020.104813

Abstract

Stress is known to modulate behavioral responses and rapid decision-making processes, especially under challenging contexts which often occur in social and cooperative interactions. Here, we evaluated the effects of acute stress on cooperative behavior of the Indo-Pacific cleaner wrasse (Labroides dimidiatus) and the implications of pre-treatment with monoaminergic compounds: the selective serotonin reuptake inhibitor - fluoxetine, the 5-HT
receptor antagonist - WAY-100,635, the D
receptor agonist - SKF-38393, and the D
receptor antagonist - SCH-23390. We demonstrated that stress decreased the predisposal to interact and increased cortisol levels in cleaners, which are alleviated by fluoxetine and the dopaminergic D
antagonist. Overall, our findings highlight the crucial influence of stress on cooperative behavior.


Dopamine receptor cooperativity synergistically drives dyskinesia, motor behavior, and striatal GABA neurotransmission in hemiparkinsonian rats

Corinne Y Kiessling, Kathryn Lanza, Evan Feinberg, Christopher Bishop
PMID: 32492451   DOI: 10.1016/j.neuropharm.2020.108138

Abstract

The striatum undergoes significant neuroplasticity both in Parkinson's Disease (PD) and following dopamine (DA) replacement therapy with l-DOPA. Unfortunately, these changes also contribute to the emergence of l-DOPA-induced dyskinesia (LID). While convergent strategies have demonstrated independent roles for DA D1 -receptors (D1R) and D2-receptors (D2R) in LID, DA receptor cooperativity, either by cellular or circuit mechanisms, has also been implicated in the dyskinetic brain. How this cooperativity is substantiated is vitally important given that l-DOPA, once converted to DA, stimulates all DA receptors. The present experiments sought to characterize the effect of individual or collective stimulation of D1R and D2R-like receptors both systemically and intrastriatally. In experiment 1, hemiparkinsonian l-DOPA-primed rats received systemic doses of the D1R agonist SKF38393 and D2R-like agonist quinpirole. Dyskinesia and motor improvement were monitored using the abnormal involuntary movements scale (AIMs) and the forepaw adjustment steps test (FAS), respectively. In experiment 2, SKF38393 and quinpirole were administered intrastriatally via reverse-phase in vivo microdialysis while coincident changes in striatal glutamate and gamma-Aminobutyric acid (GABA) were monitored. SKF38393 and quinpirole dose-dependently increased AIMs. When threshold DA agonist doses were co-administered, AIMs and motor performance were synergistically enhanced. Like systemic experiments, striatal co-administration of threshold concentrations of DA agonists resulted in synergistic exacerbation of AIMs, and concurrent increases in GABA efflux. These data highlight the role of striatal DA receptor cooperativity in LID and suggest a central role for striatal GABA release in these effects.


Structural insights into the human D1 and D2 dopamine receptor signaling complexes

Youwen Zhuang, Peiyu Xu, Chunyou Mao, Lei Wang, Brian Krumm, X Edward Zhou, Sijie Huang, Heng Liu, Xi Cheng, Xi-Ping Huang, Dan-Dan Shen, Tinghai Xu, Yong-Feng Liu, Yue Wang, Jia Guo, Yi Jiang, Hualiang Jiang, Karsten Melcher, Bryan L Roth, Yan Zhang, Cheng Zhang, H Eric Xu
PMID: 33571431   DOI: 10.1016/j.cell.2021.01.027

Abstract

The D1- and D2-dopamine receptors (D1R and D2R), which signal through G
and G
, respectively, represent the principal stimulatory and inhibitory dopamine receptors in the central nervous system. D1R and D2R also represent the main therapeutic targets for Parkinson's disease, schizophrenia, and many other neuropsychiatric disorders, and insight into their signaling is essential for understanding both therapeutic and side effects of dopaminergic drugs. Here, we report four cryoelectron microscopy (cryo-EM) structures of D1R-G
and D2R-G
signaling complexes with selective and non-selective dopamine agonists, including two currently used anti-Parkinson's disease drugs, apomorphine and bromocriptine. These structures, together with mutagenesis studies, reveal the conserved binding mode of dopamine agonists, the unique pocket topology underlying ligand selectivity, the conformational changes in receptor activation, and potential structural determinants for G protein-coupling selectivity. These results provide both a molecular understanding of dopamine signaling and multiple structural templates for drug design targeting the dopaminergic system.


Altered baseline and amphetamine-mediated behavioral profiles in dopamine transporter Cre (DAT-Ires-Cre) mice compared to tyrosine hydroxylase Cre (TH-Cre) mice

Muhammad O Chohan, Sari Esses, Julia Haft, Susanne E Ahmari, Jeremy Veenstra-VanderWeele
PMID: 32778904   DOI: 10.1007/s00213-020-05635-4

Abstract

Transgenic mouse lines expressing Cre-recombinase under the regulation of either dopamine transporter (DAT) or tyrosine hydroxylase (TH) promoters are commonly used to study the dopamine (DA) system. While use of the TH promoter appears to have less liability to changes in native gene expression, transgene insertion in the DAT locus results in reduced DAT expression and function. This confound is sometimes overlooked in genetically targeted behavioral experiments.
We sought to evaluate the suitability of DAT-Ires-Cre and TH-Cre transgenic lines for behavioral pharmacology experiments with DA agonists. We hypothesized that DAT-Ires-Cre expression would impact DAT-mediated behaviors, but no impact of TH-Cre expression would be observed.
DAT-Ires-Cre and TH-Cre mice bred on mixed 129S6/C57BL/6 and pure C57BL/6 backgrounds were evaluated for novelty-induced, baseline, and amphetamine (AMPH)-induced locomotion, and for AMPH and D1 agonist (SKF-38393)-induced preservative behaviors.
DAT-Ires-Cre mice on both mixed 129S6/C57BL/6 and pure C57BL/6 backgrounds displayed increased novelty-induced activity and decreased AMPH-induced locomotion, with mixed results for AMPH-induced stereotypy. TH-Cre mice on both backgrounds showed typical baseline activity and AMPH-induced stereotypy, with a difference in AMPH-induced locomotion observed only on the mixed background. Both transgenic lines displayed unaltered SKF-38393-induced grooming behavior.
Our findings indicate that the DAT-Ires-Cre transgenic line may lead to confounds for experiments that are dependent on DAT expression. The TH-Cre transgenic line studied here may be a more useful option, depending on background strain, because of its lack of baseline and drug-induced phenotypes. These data highlight the importance of appropriate controls in studies employing transgenic mice.


Dopamine receptor D1- and D2-agonists do not spark brown adipose tissue thermogenesis in mice

Francesca-Maria Raffaelli, Julia Resch, Rebecca Oelkrug, K Alexander Iwen, Jens Mittag
PMID: 33214601   DOI: 10.1038/s41598-020-77143-6

Abstract

Brown adipose tissue (BAT) thermogenesis is considered a potential target for treatment of obesity and diabetes. In vitro data suggest dopamine receptor signaling as a promising approach; however, the biological relevance of dopamine receptors in the direct activation of BAT thermogenesis in vivo remains unclear. We investigated BAT thermogenesis in vivo in mice using peripheral administration of D1-agonist SKF38393 or D2-agonist Sumanirole, infrared thermography, and in-depth molecular analyses of potential target tissues; and ex vivo in BAT explants to identify direct effects on key thermogenic markers. Acute in vivo treatment with the D1- or D2-agonist caused a short spike or brief decrease in BAT temperature, respectively. However, repeated daily administration did not induce lasting effects on BAT thermogenesis. Likewise, neither agonist directly affected Ucp1 or Dio2 mRNA expression in BAT explants. Taken together, the investigated agonists do not seem to exert lasting and physiologically relevant effects on BAT thermogenesis after peripheral administration, demonstrating that D1- and D2-receptors in iBAT are unlikely to constitute targets for obesity treatment via BAT activation.


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